molecular formula C14H17NO B2409789 4-[(4-Prop-2-ynylphenyl)methyl]morpholine CAS No. 2229491-17-0

4-[(4-Prop-2-ynylphenyl)methyl]morpholine

Cat. No.: B2409789
CAS No.: 2229491-17-0
M. Wt: 215.296
InChI Key: KFFYVELVUPITLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Prop-2-ynylphenyl)methyl]morpholine is a chemical compound with the molecular formula C14H17NO It is characterized by a morpholine ring attached to a benzyl group, which is further substituted with a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-(prop-2-ynyl)benzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Prop-2-ynylphenyl)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(4-Prop-2-ynylphenyl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Prop-2-ynylphenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-[(4-Prop-2-ynylphenyl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

4-[(4-Prop-2-ynylphenyl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-prop-2-ynylphenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-3-13-4-6-14(7-5-13)12-15-8-10-16-11-9-15/h1,4-7H,3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFYVELVUPITLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.